molecular formula C11H10ClN3O B6634601 4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile

4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile

Cat. No.: B6634601
M. Wt: 235.67 g/mol
InChI Key: HZTRUFNNFRYAAH-UHFFFAOYSA-N
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Description

4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile is a benzonitrile derivative featuring a chloro substituent at position 4 and an amino group at position 2 linked to a 5-oxopyrrolidin-3-yl moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which are critical for interactions with biological targets.

Properties

IUPAC Name

4-chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-8-2-1-7(5-13)10(3-8)15-9-4-11(16)14-6-9/h1-3,9,15H,4,6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTRUFNNFRYAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC2=C(C=CC(=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile typically involves the reaction of 4-chloro-2-nitrobenzonitrile with 3-aminopyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzonitrile Derivatives

The target compound shares structural similarities with several benzonitrile analogs, differing primarily in the substituents attached to the amino group at position 2. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituent at Position 2 Molecular Weight Lipophilicity (log k) Key Findings
4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile (Target) C₁₁H₉ClN₃O 5-Oxopyrrolidin-3-yl (lactam ring) ~234.66 Not reported High potential for hydrogen bonding due to lactam carbonyl
4-Chloro-2-[[(4-chlorophenyl)-cyclopropylmethyl]amino]benzonitrile C₁₇H₁₄Cl₂N₂ (4-Chlorophenyl)-cyclopropylmethyl 317.21 Not reported Increased steric bulk reduces solubility; cyclopropane may enhance metabolic stability
4-Chloro-2-[(oxan-4-yl)amino]benzonitrile C₁₂H₁₃ClN₂O Oxan-4-yl (tetrahydropyran) 236.70 Not reported Ether oxygen in tetrahydropyran reduces polarity compared to lactam in target compound
Reversed Amidine 15 C₁₇H₁₈ClN₃OS Cyclopentylthio-methyl-amidine 359.85 Not reported 10-fold drop in activity vs. parent compound; topology sensitivity

Key Research Findings and Implications

  • Topological Sensitivity : The activity drop in reversed amidine 15 underscores the importance of substituent orientation, supporting the target compound’s design with a lactam ring for optimal charge distribution.
  • Metabolic Considerations : Cyclopropane-containing analogs may resist oxidative metabolism, whereas the target compound’s lactam ring could be susceptible to hydrolysis, necessitating further stability studies.
  • Hydrogen-Bonding Capacity : The lactam carbonyl in the target compound provides a distinct advantage over ether-containing analogs in interactions with polar enzyme pockets.

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